molecular formula C20H10Cl3N3O4 B5232095 4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Katalognummer B5232095
Molekulargewicht: 462.7 g/mol
InChI-Schlüssel: CKLHTBIULBYVNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide, commonly known as DCB-3503, is a novel small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzoxazole derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Wirkmechanismus

The exact mechanism of action of DCB-3503 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression, respectively. It also modulates the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DCB-3503 has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of tumor cells, reduce the production of pro-inflammatory cytokines and chemokines, and protect neurons from oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of DCB-3503 is its high potency and selectivity, which makes it an ideal candidate for further development as a therapeutic agent. However, its limitations include poor solubility and stability, which may affect its efficacy and pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for the research and development of DCB-3503. One potential area of application is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to determine its efficacy and safety in clinical trials. Another potential area of application is in the treatment of neurodegenerative disorders, where it has shown potential as a neuroprotective agent. Future studies should focus on elucidating its mechanism of action and optimizing its pharmacokinetic properties for clinical use.

Synthesemethoden

The synthesis of DCB-3503 involves several steps, starting with the reaction of 2-amino-5-chlorobenzoxazole with 4-chloro-3-nitrobenzoic acid in the presence of a coupling agent. The resulting intermediate is then reacted with 3-amino-5,7-dichlorobenzoxazole to obtain the final product. The purity and identity of the compound are confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Wissenschaftliche Forschungsanwendungen

DCB-3503 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has shown promising results in preclinical studies as an anti-cancer agent, inhibiting the growth of tumor cells and inducing apoptosis. It has also demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, DCB-3503 has shown potential as a neuroprotective agent, protecting neurons from oxidative stress and reducing inflammation in the brain.

Eigenschaften

IUPAC Name

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3N3O4/c21-12-8-15(23)18-16(9-12)25-20(30-18)11-2-1-3-13(6-11)24-19(27)10-4-5-14(22)17(7-10)26(28)29/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLHTBIULBYVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.